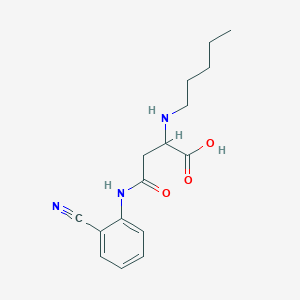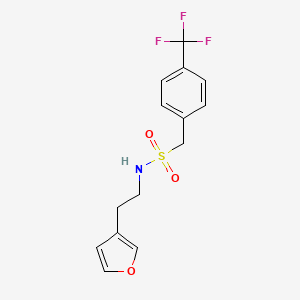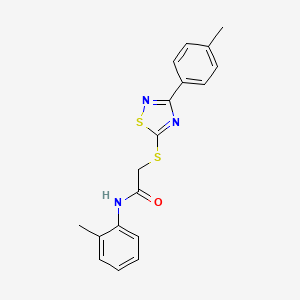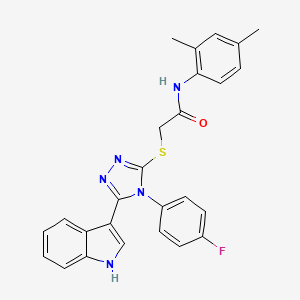![molecular formula C29H27N5O3S B2421391 5-((2-(4-(2-metoxifenil)piperazin-1-il)-2-oxoetil)tio)-2-fenilimidazo[1,2-c]quinazolin-3(2H)-ona CAS No. 1173764-23-2](/img/structure/B2421391.png)
5-((2-(4-(2-metoxifenil)piperazin-1-il)-2-oxoetil)tio)-2-fenilimidazo[1,2-c]quinazolin-3(2H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C29H27N5O3S and its molecular weight is 525.63. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonista del receptor alfa1-adrenérgico
Este compuesto ha sido identificado como un posible antagonista para los receptores alfa1-adrenérgicos . Los receptores alfa1-adrenérgicos son un objetivo terapéutico principal para el tratamiento de numerosos trastornos como la hipertrofia cardíaca, la insuficiencia cardíaca congestiva, la hipertensión, la angina de pecho, las arritmias cardíacas, la depresión, la hiperplasia prostática benigna, la anafilaxia, el asma y el hipertiroidismo .
Tratamiento para afecciones neurológicas
El compuesto es un objetivo significativo para el tratamiento de diversas afecciones neurológicas . Es estructuralmente similar a los antagonistas de los receptores alfa1-adrenérgicos basados en arilpiperazina (trazodona, naftopidil y urapidil), que han sido objeto de análisis comparativo .
Compuestos líderes potenciales
El compuesto, junto con sus derivados, ha sido identificado como un compuesto líder prometedor. El acoplamiento in silico y las simulaciones de dinámica molecular, los datos de unión junto con los cálculos de absorción, distribución, metabolismo y excreción (ADME) identificaron los compuestos líderes prometedores .
Agonista del receptor 1A de serotonina (5-HT1A)
El compuesto ha sido identificado como un posible agonista para los receptores 5-HT1A . Los ligandos agonistas se unen preferentemente al estado de alta afinidad del receptor y proporcionan una medida de los receptores funcionales 5-HT1A .
Rastreador PET para receptores 5-HT1A
El compuesto ha sido evaluado como un posible trazador PET para los receptores 5-HT1A en babuinos . No se ha informado un radiotrazador agonista de receptor 5-HT1A exitoso en cerebro vivo .
Estimación de la estabilidad química
Las energías HOMO y LUMO del compuesto y su brecha de energía orbital se pueden calcular para estimar su estabilidad química .
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. Activation or blockade of these receptors can influence numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, making it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c1-37-24-14-8-7-13-23(24)32-15-17-33(18-16-32)25(35)19-38-29-30-22-12-6-5-11-21(22)27-31-26(28(36)34(27)29)20-9-3-2-4-10-20/h2-14,26H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWKQGBBAMMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2421308.png)
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)
![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)
![2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2421316.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2421321.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)
![[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2421326.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

